molecular formula C21H31F3N2O2 B11559241 N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B11559241
M. Wt: 400.5 g/mol
InChI Key: ATCVOUHOYSWSCR-UHFFFAOYSA-N
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Description

N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a chemical compound characterized by the presence of a dodecyl chain and a trifluoromethyl-substituted phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of dodecylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins, enzymes, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide
  • N-allyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide
  • Dodecyl [2-(trifluoromethyl)phenyl] ether

Uniqueness

N-dodecyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of a long dodecyl chain and a trifluoromethyl-substituted phenyl group. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C21H31F3N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-dodecyl-N'-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C21H31F3N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-25-19(27)20(28)26-18-14-12-13-17(16-18)21(22,23)24/h12-14,16H,2-11,15H2,1H3,(H,25,27)(H,26,28)

InChI Key

ATCVOUHOYSWSCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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